molecular formula C33H47NO12 B607505 Fmoc-NH-PEG8-CH2COOH CAS No. 868594-52-9

Fmoc-NH-PEG8-CH2COOH

Cat. No.: B607505
CAS No.: 868594-52-9
M. Wt: 649.73
InChI Key: JRLUSGRARXJCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG8-CH2COOH: is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG8-CH2COOH typically involves the following steps:

    Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

    PEGylation: The protected amine is then reacted with a PEG chain to form the PEGylated intermediate.

    Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

    Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as coupling agents.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a linker in the synthesis of complex molecules and polymers.

Biology:

  • Employed in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras).

Medicine:

  • Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry:

Mechanism of Action

Mechanism: Fmoc-NH-PEG8-CH2COOH acts as a linker molecule that facilitates the conjugation of various biomolecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine group. The terminal carboxylic acid reacts with primary amines to form stable amide bonds, enabling the formation of complex bioconjugates.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar functional groups.

    Fmoc-NH-PEG4-CH2COOH: A medium-length PEG linker with similar functional groups.

    Fmoc-NH-PEG6-CH2COOH: A slightly shorter PEG linker with similar functional groups.

Uniqueness: Fmoc-NH-PEG8-CH2COOH is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLUSGRARXJCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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